molecular formula C13H21BClFN2O3 B1458623 (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride CAS No. 1704082-00-7

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Cat. No. B1458623
M. Wt: 318.58 g/mol
InChI Key: CBDGHBWBWNLTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as FPPAH, is a novel boronate-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile and useful compound, with a variety of properties that make it suitable for many different applications.

Scientific Research Applications

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including drug delivery, imaging, and therapeutic applications. It has been used as a drug delivery vehicle for a variety of drugs, including anticancer drugs, antibiotics, and antiviral agents. It has also been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. Additionally, (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has been used in therapeutic applications, such as the treatment of cancer, inflammation, and other diseases.

Mechanism Of Action

The mechanism of action of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is not fully understood, but it is believed to involve the formation of a boronate ester bond with the target molecule. This bond is formed when the boronate group of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride reacts with an amine group on the target molecule, resulting in the formation of a stable boronate ester bond. This bond is thought to be responsible for the drug delivery, imaging, and therapeutic effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride are not yet fully understood, but it is believed to have a number of beneficial effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. Additionally, it has been shown to have neuroprotective effects, as well as to improve cognitive function and reduce anxiety.

Advantages And Limitations For Lab Experiments

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride has a number of advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not compatible with many other compounds, making it difficult to use in complex reactions.

Future Directions

There are a number of potential future directions for research into (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, including further investigations into its mechanism of action, biochemical and physiological effects, and applications in drug delivery, imaging, and therapeutic uses. Additionally, further research could be done into the synthesis of more complex compounds containing (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, as well as the development of novel methods for its use in laboratory experiments. Finally, further research could be done into the potential toxicological effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride and its potential for use in medical applications.

properties

IUPAC Name

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGHBWBWNLTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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